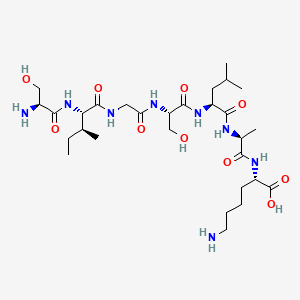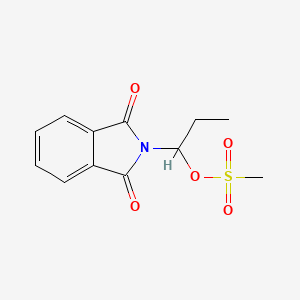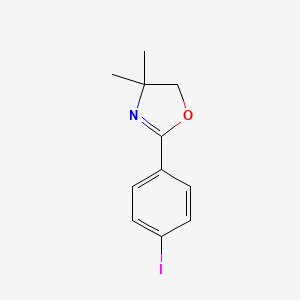
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The peptide “H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH”, also known as SIGSLAK, is a tryptic peptide originally isolated from E. coli. It contains the active site of penicillin-binding protein 1b . This peptide has found use as a model peptide, for example, in method development for mass spectrometry or chromatography .
Synthesis Analysis
Peptide synthesis involves overcoming two main obstacles. The first is statistical in nature, and the second arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To synthesize a peptide, selective acylation of a free amine is required. This involves deactivating all extraneous amine functions so they do not compete for the acylation reagent, and then selectively activating the designated carboxyl function .Molecular Structure Analysis
The molecular weight of SIGSLAK is 674.8, and its chemical formula is C₂₉H₅₄N₈O₁₀ . The peptide structure can be drawn using tools like PepDraw .Chemical Reactions Analysis
The formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is a key step in peptide synthesis . The basicity and nucleophilicity of amines are substantially reduced by amide formation .Physical and Chemical Properties Analysis
SIGSLAK has a molecular weight of 674.8 and a chemical formula of C₂₉H₅₄N₈O₁₀ . It is recommended to be stored at temperatures below -15°C .Scientific Research Applications
Peptide Synthesis and Enzymatic Studies:
- The amino acid sequence of H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH is similar to various peptides studied for understanding the biochemical properties of enzymes and proteins. For instance, the sequence of adenylate kinase from porcine muscle, which includes Serine and Lysine, was analyzed to understand the protein's biochemical nature and structure-function relationship (Heil et al., 1974).
- In another example, the primary structure of a growth hormone-releasing factor from a human pancreatic tumor, which shares sequence similarities, was identified to understand its role in stimulating the secretion of growth hormone (Guillemin et al., 1982).
Biological Function and Protein Analysis:
- Sequences similar to this compound have been used in the study of biological functions of proteins. For example, the analysis of the DNA-binding histone-like protein from Thermoplasma acidophilum included amino acids like Serine and Lysine to understand DNA-binding properties and sequence homologies (Delange et al., 1981).
- The amino acid sequence of human plasma prealbumin, including similar amino acids, was determined to understand its role in vitamin A transport and thyroid hormone binding (Kanda et al., 1974).
Peptide Modification Techniques:
- Peptides with sequences including this compound have been used in the development of peptide modification techniques. For instance, the site-directed conjugation of nonpeptide groups to peptides via periodate oxidation was demonstrated using a synthetic peptide including Serine at the N-terminal (Geoghegan & Stroh, 1992).
Mechanism of Action
Target of Action
The peptide H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH, also known as SIGSLAK, was originally isolated from E. coli and contains the active site of penicillin-binding protein 1b . Penicillin-binding proteins (PBPs) are a group of proteins that are essential for bacterial cell wall synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SIGSLAK. Factors such as pH, temperature, and presence of proteases can affect the stability of the peptide and its ability to interact with its target. Additionally, the presence of other substances, such as salts and glycosaminoglycans, can potentially affect the activity of SIGSLAK .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N8O10/c1-6-16(4)23(37-25(42)18(31)13-38)28(45)32-12-22(40)34-21(14-39)27(44)36-20(11-15(2)3)26(43)33-17(5)24(41)35-19(29(46)47)9-7-8-10-30/h15-21,23,38-39H,6-14,30-31H2,1-5H3,(H,32,45)(H,33,43)(H,34,40)(H,35,41)(H,36,44)(H,37,42)(H,46,47)/t16-,17-,18-,19-,20-,21-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDGQXHVLMKNQC-YUBLKVPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N8O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-7-methylthieno[2,3-c]pyridine](/img/structure/B568294.png)



![2-(1H-imidazol-1-yl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B568303.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)

![2,2,2-Trifluoro-1-(hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B568315.png)
![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
